2-{[3-(Pyrimidin-2-yloxy)benzyl]amino}ethanol
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Overview
Description
2-{[3-(Pyrimidin-2-yloxy)benzyl]amino}ethanol is a chemical compound that features a pyrimidine moiety, which is known for its wide range of pharmacological activities. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Pyrimidin-2-yloxy)benzyl]amino}ethanol typically involves the reaction of 3-(pyrimidin-2-yloxy)benzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or ethanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Pyrimidin-2-yloxy)benzyl]amino}ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Formation of oxides or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of ethers, esters, or sulfonates
Scientific Research Applications
2-{[3-(Pyrimidin-2-yloxy)benzyl]amino}ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antimicrobial, antiviral, and antitumor activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(Pyrimidin-2-yloxy)benzyl]amino}ethanol involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-inflammatory activities.
N-(Pyridin-2-yl)amides: Exhibiting varied medicinal applications, including antimicrobial and anticancer properties.
3-Bromoimidazo[1,2-a]pyridines: Used in the synthesis of pharmaceutical molecules with significant biological activities.
Uniqueness
2-{[3-(Pyrimidin-2-yloxy)benzyl]amino}ethanol is unique due to its specific structure, which combines a pyrimidine moiety with a benzylamine and ethanol group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities further distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[(3-pyrimidin-2-yloxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C13H15N3O2/c17-8-7-14-10-11-3-1-4-12(9-11)18-13-15-5-2-6-16-13/h1-6,9,14,17H,7-8,10H2 |
InChI Key |
YGTGXPVAUOJGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCCO |
Origin of Product |
United States |
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